ARN14686
Description
Undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a synthetic carbamate derivative designed as an activity-based probe (ABP) targeting N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme involved in lipid metabolism and inflammation . The compound features a β-lactam (azetidin-2-one) core with stereochemical specificity at the 3S position, linked via a carbamate group to an undec-10-ynyl chain. This alkyne-terminated chain enables post-synthetic modifications through click chemistry, a key feature for probe applications in vivo.
Properties
IUPAC Name |
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRAYPXQNELAS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCOC(=O)NC1CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCOC(=O)N[C@H]1CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN 14686 is synthesized through a series of chemical reactions involving the formation of a carbamate ester. The synthetic route typically involves the reaction of an azetidinone derivative with an alkyne-containing alcohol under specific conditions to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of ARN 14686 in a laboratory setting involves standard organic synthesis techniques. The compound is usually produced in small quantities for research purposes, and the process involves multiple purification steps to ensure high purity .
Chemical Reactions Analysis
2.1. Preparation of Undec-10-ynyl Carbonate Precursors
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Reagents : 350 mg undec-10-yn-1-ol, 25 mg 4-dimethylaminopyridine (DMAP), 530 mg 2-dipyridylcarbonate (DPC) in 3.5 mL dichloromethane.
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Procedure : Stirred at room temperature for 16 hours. The mixture was partitioned between dichloromethane and water, followed by three washes with saturated sodium bicarbonate .
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Outcome : A mixture of 2-pyridyl undec-10-ynyl carbonate and undec-10-ynyl 2-oxopyridine 1-carboxylate (1.7:1 ratio) .
2.2. Coupling with Azetidine Moiety
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Reagents : 60 mg [(3S)-2-oxoazetidin-3-yl]ammonium acetate, 350 mg crude carbonate mixture in dichloromethane.
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Procedure : Stirred at room temperature for 15 hours. Purified via column chromatography (cyclohexane/ethyl acetate gradient) .
2.3. Mechanism of Enzyme Inhibition
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Target : N-acylethanolamine acid amidase (NAAA).
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Reaction : Covalent binding of the azetidine carbamate to the catalytic cysteine of NAAA, forming a thioester adduct .
3.1. Nuclear Magnetic Resonance (NMR)
| Parameter | Value (ppm) |
|---|---|
| δ = 9.86 (bs, 1H) | NH group |
| δ = 7.52 (d, 2H) | Pyridine ring |
| δ = 5.06 (d, 1H) | Azetidine CH₂ |
| δ = 4.24-4.15 (m, 1H) | Alkyne CH₂ |
3.2. Mass Spectrometry
Scientific Research Applications
Synthesis of Undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
The synthesis involves several key steps:
- Preparation of the Carbamate : The compound is synthesized by reacting undec-10-yne derivatives with [(3S)-2-oxoazetidin-3-yl]ammonium acetate in a controlled environment. The reaction typically occurs in dry dichloromethane, utilizing catalysts and purification techniques such as column chromatography to isolate the final product .
- Characterization : Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the structure and purity of the synthesized compound. For instance, specific chemical shifts observed in the NMR spectrum provide insights into the molecular environment of hydrogen atoms within the compound .
Scientific Research Applications
Undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate has been investigated for its role as an activity-based probe in biochemical assays targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is implicated in various inflammatory processes, making it a crucial target for therapeutic intervention.
NAAA Inhibition
- Mechanism of Action : The compound functions as an inhibitor of NAAA, which plays a role in the hydrolysis of bioactive lipids. By inhibiting this enzyme, undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate can modulate lipid signaling pathways involved in inflammation .
- Research Findings : Studies have shown that this compound effectively reduces NAAA activity both in vitro and in vivo, suggesting its potential utility in managing inflammatory diseases .
Therapeutic Potential
- Inflammatory Diseases : Given its mechanism as an NAAA inhibitor, this compound could be explored for therapeutic applications in conditions characterized by excessive inflammation, such as chronic pain syndromes and neuroinflammatory disorders .
- Drug Development : The structural properties of undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate make it a candidate for further optimization and development into a drug-like molecule that can be administered systemically .
Case Studies
Several studies highlight the efficacy and potential applications of undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate:
- In Vivo Studies :
- Structure Activity Relationship (SAR) :
Mechanism of Action
ARN 14686 exerts its effects by covalently binding to the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which inhibits the enzyme’s activity. The compound is highly selective for N-acylethanolamine acid amidase over other enzymes, making it an efficient activity-based probe .
Comparison with Similar Compounds
Research Findings and Limitations
Available Data from Evidence :
Gaps in Comparative Data :
- No enzymatic inhibition (IC₅₀) or binding (Kd) data for this compound versus analogs.
- Stability studies (e.g., plasma half-life) and selectivity profiles against related enzymes (e.g., fatty acid amide hydrolase) are absent.
Biological Activity
Undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA). This article explores its synthesis, biological activity, and implications in therapeutic contexts, supported by research findings and data tables.
Synthesis of Undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
The synthesis of undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate involves several steps, primarily utilizing dichloromethane as a solvent and employing techniques such as column chromatography for purification. The following summarizes the synthetic pathway:
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Preparation of Starting Materials :
- Dissolve [(3S)-2-oxoazetidin-3-yl]ammonium acetate in dry dichloromethane.
- Cool the solution and add diisopropylethylamine drop-wise.
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Reaction with Undec-10-yne Derivative :
- Combine with a crude mixture containing undec-10-ynyl 2-oxopyridine 1-carboxylate.
- Stir at room temperature for 15 hours.
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Purification :
- Use column chromatography to isolate the desired product.
- Yield approximately 40 mg of a white solid after evaporation of solvents.
This compound's structure features a long carbon chain (undec) linked to a carbamate functional group, which is significant for its biological interactions.
Undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate acts primarily as an inhibitor of NAAA, an enzyme involved in the hydrolysis of palmitoylethanolamide (PEA), a bioactive lipid with anti-inflammatory properties. By inhibiting NAAA, this compound may help in restoring PEA levels in pathological conditions characterized by reduced concentrations of this signaling molecule .
In Vitro and In Vivo Studies
Research indicates that undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate exhibits significant anti-inflammatory effects. In vitro studies have shown that it can effectively inhibit the enzymatic activity of NAAA, leading to increased levels of PEA in cellular models .
In vivo studies demonstrate its potential in reducing inflammation in murine models, suggesting a therapeutic application in managing pain and inflammatory disorders .
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Effects in Mice
A study investigated the effects of undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate on gastrointestinal motility and inflammation in mice. The results indicated that treatment with this compound significantly decreased inflammation markers and improved motility compared to control groups, highlighting its potential utility in treating gastrointestinal disorders .
Case Study 2: Pain Management
Another study focused on the analgesic properties of undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate. Mice treated with this compound exhibited reduced sensitivity to pain stimuli, suggesting its effectiveness as a pain management agent through modulation of endocannabinoid pathways .
Q & A
What are the key steps in synthesizing undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate, and how do reaction conditions influence yield?
Answer:
The synthesis involves dissolving [(3S)-2-oxoazetidin-3-yl]ammonium acetate in dry dichloromethane, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) under ice-cooling. Undec-10-ynyl 2-oxopyridine 1-carboxylate is then added, and the mixture is stirred at room temperature for 15 hours before solvent evaporation . Yield optimization requires strict anhydrous conditions, controlled stoichiometry of DIPEA (to neutralize acidic byproducts), and inert atmosphere to prevent side reactions. Variations in solvent polarity (e.g., dichloromethane vs. THF) or temperature deviations (e.g., >0°C during base addition) may reduce yield due to hydrolysis or undesired carbamate decomposition .
How can researchers validate the stereochemical integrity of the (3S)-azetidinone moiety during synthesis?
Answer:
Chiral HPLC or circular dichroism (CD) spectroscopy is recommended to confirm enantiomeric purity. For NMR-based analysis, nuclear Overhauser effect (NOE) experiments can assess spatial proximity of substituents around the azetidinone ring. Computational methods (e.g., density functional theory, DFT) may predict stereochemical stability under reaction conditions, comparing calculated vs. experimental NMR/IR spectra .
What advanced techniques are suitable for characterizing undec-10-ynyl carbamate derivatives?
Answer:
- High-resolution mass spectrometry (HRMS): Confirms molecular formula and detects trace impurities.
- 2D NMR (COSY, HSQC, HMBC): Resolves overlapping signals and assigns quaternary carbons, critical for verifying the carbamate linkage and alkyne functionality.
- X-ray crystallography: Provides unambiguous structural confirmation if crystalline samples are obtainable .
How can contradictory data in reaction optimization (e.g., solvent effects) be systematically addressed?
Answer:
- Design of Experiments (DoE): Use factorial designs to evaluate solvent polarity, temperature, and catalyst interactions. For example, compare dichloromethane (non-polar) vs. DMF (polar aprotic) to assess solvation effects on intermediate stability .
- Kinetic profiling: Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps. Contradictions in yield vs. reaction time may indicate competing pathways (e.g., carbamate vs. urea formation) .
What safety protocols are critical when handling sodium hydride or other pyrophoric reagents in carbamate synthesis?
Answer:
- Quenching protocols: Sodium hydride must be added slowly under inert gas (N₂/Ar) and quenched with methanol at -20°C to prevent violent exotherms .
- Personal protective equipment (PPE): Use flame-resistant lab coats, face shields, and blast shields during scale-up.
- Waste disposal: Residual NaH should be neutralized in an ice-cold alcohol bath before aqueous disposal .
How can computational chemistry aid in predicting the reactivity of the alkyne group in undec-10-ynyl derivatives?
Answer:
- DFT calculations: Model alkyne π-orbital interactions with electrophiles (e.g., in click chemistry applications).
- Transition state analysis: Predict regioselectivity in cycloaddition reactions (e.g., Huisgen vs. Sonogashira pathways).
- Solvent modeling: COSMO-RS simulations assess solvent effects on alkyne activation energy .
What methodologies ensure reproducibility in multi-step syntheses involving moisture-sensitive intermediates?
Answer:
- Schlenk techniques: Use vacuum/inert gas cycles for transferring air-sensitive reagents.
- In-line drying: Equip reactors with molecular sieves or alumina columns to maintain anhydrous conditions.
- Process analytical technology (PAT): Implement real-time monitoring (e.g., ReactIR) to detect moisture ingress .
How can researchers design experiments to elucidate the carbamate formation mechanism?
Answer:
- Isotopic labeling: Use ¹⁸O-labeled carbonyl groups to track oxygen transfer during carbamate bond formation.
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps.
- Trapping experiments: Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to intercept reactive intermediates .
What strategies mitigate epimerization risks during the coupling of (3S)-2-oxoazetidin-3-yl amine with activated carbonyls?
Answer:
- Low-temperature coupling: Perform reactions below -10°C to slow racemization.
- Steric hindrance minimization: Use bulky, non-nucleophilic bases (e.g., DIPEA) instead of pyridine to reduce base-induced epimerization.
- Chiral auxiliaries: Introduce temporary protecting groups to stabilize the (3S) configuration during coupling .
How can researchers integrate green chemistry principles into the synthesis of undec-10-ynyl carbamates?
Answer:
- Solvent substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalyst recycling: Immobilize transition-metal catalysts (e.g., Pd for alkyne activation) on magnetic nanoparticles for reuse.
- Atom economy: Optimize stoichiometry to minimize waste; e.g., use substoichiometric DIPEA with scavengers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
